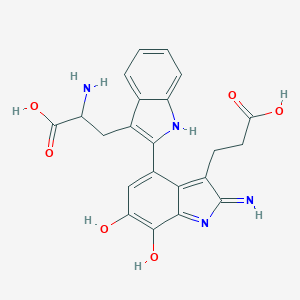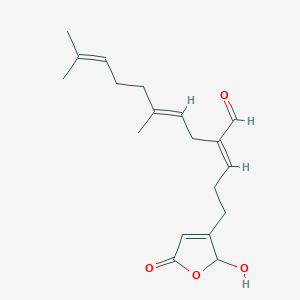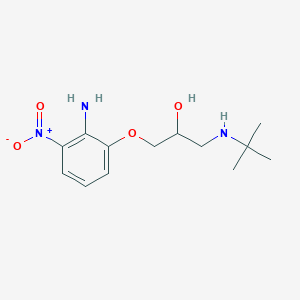![molecular formula C18H19BrN2O3 B238772 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B238772.png)
5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide, also known as BMB, is a chemical compound that has been of great interest in the scientific community due to its potential applications in various fields. BMB is a benzamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide is believed to exert its effects through the inhibition of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to bind to the ATP-binding site of CK2 and inhibit its activity, thereby disrupting the signaling pathways that are regulated by CK2.
Efectos Bioquímicos Y Fisiológicos
5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to induce apoptosis in cancer cells, which is believed to be due to its inhibition of CK2. 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which is believed to be due to its interaction with the peptide and prevention of its aggregation. Additionally, 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has several advantages for lab experiments, including its specificity for CK2 and its ability to induce apoptosis in cancer cells. However, 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity.
Direcciones Futuras
There are several future directions for research on 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide. One potential direction is to further investigate its mechanism of action and its effects on various cellular processes. Another potential direction is to develop more efficient synthesis methods for 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide, as well as to develop analogs with improved solubility and lower toxicity. Additionally, 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide could be studied further as a potential therapeutic agent for various diseases, including cancer and neurodegenerative diseases.
Métodos De Síntesis
5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide can be synthesized through various methods, including the reaction of 5-bromo-2-methoxybenzoic acid with 4-(4-morpholinyl)aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the resulting product is purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been of great interest in scientific research due to its potential applications in various fields. 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been studied as a potential inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has also been studied as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been studied as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Propiedades
Nombre del producto |
5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C18H19BrN2O3 |
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
5-bromo-2-methoxy-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C18H19BrN2O3/c1-23-17-7-2-13(19)12-16(17)18(22)20-14-3-5-15(6-4-14)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Clave InChI |
GAZSJOYQSFYYHI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)

![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)

![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)
![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)


